Dibutyl 2-butoxysuccinate is an organic compound characterized by its molecular formula and a molecular weight of approximately 302.41 g/mol. It is a colorless liquid at room temperature with a boiling point of about 274.5 °C and a melting point of -29.0 °C . This compound is also known by several other names, including dibutyl 2-butoxybutanedioate and dibutyl butoxybutanedioate, highlighting its structural features as an ester derived from succinic acid and butanol .
Due to growing environmental concerns, there is a rising demand for eco-friendly alternatives to traditional plasticizers. Research suggests that DBBS has promising qualities as a biodegradable plasticizer. Studies have demonstrated its compatibility with various polymers, and its susceptibility to microbial degradation indicates minimal environmental impact after disposal [1].
Dibutyl 2-butoxysuccinate can be synthesized through several methods:
Dibutyl 2-butoxysuccinate finds applications in various fields:
Dibutyl 2-butoxysuccinate shares structural similarities with several other compounds. Here are some comparable compounds along with key differences:
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| Dibutyl Phthalate | Common plasticizer; known for endocrine disruption. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Diethyl Succinate | Lighter ester; used in organic synthesis and solvents. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Dimethyl Succinate | Smaller molecular size; utilized in various
Dibutyl 2-butoxysuccinate is a diester of succinic acid, characterized by a central succinic acid backbone modified with two butyl ester groups and a butoxy substituent. Its molecular formula is C₁₆H₃₀O₅, and its molecular weight is 302.41 g/mol. The compound is also known by alternative nomenclatures, including:
Key structural features include: The compound’s structure consists of a succinic acid core (butanedioic acid) with esterification at both carboxylic acid groups and a butoxy substitution at the central carbon. This configuration enables its role as a plasticizer and intermediate in organic synthesis. Synthesis and Structural CharacteristicsDibutyl 2-butoxysuccinate is synthesized via esterification of succinic acid with butanol, followed by alkoxylation to introduce the butoxy group. A general reaction pathway involves:
The resulting molecule exhibits a branched structure with multiple bonding sites, facilitating interactions with polymer matrices. Historical Context and Discovery TimelineSuccinic acid derivatives have been studied since the 16th century, when succinic acid was isolated from amber. Modern industrial interest in succinic acid esters, including dibutyl 2-butoxysuccinate, emerged in the 20th century as demand for biodegradable and non-toxic additives grew.
While specific historical records for dibutyl 2-butoxysuccinate are limited, its development aligns with broader trends in sustainable chemistry. The compound’s synthesis leverages established esterification and alkoxylation techniques applied to succinic acid, a platform chemical recognized for its versatility. Industrial and Academic SignificanceDibutyl 2-butoxysuccinate is valued for its dual role as a plasticizer and a chemical intermediate. Applications as a PlasticizerThe compound enhances polymer flexibility by reducing intermolecular forces between chains. Its compatibility with biodegradable polymers makes it an eco-friendly alternative to phthalate-based plasticizers.
Research highlights its susceptibility to microbial degradation, supporting its classification as an environmentally friendly additive. Role as a Chemical IntermediateDibutyl 2-butoxysuccinate participates in organic synthesis reactions, including:
Its reactivity is exploited in the production of specialty chemicals, such as surfactants and lubricants. Dibutyl 2-butoxysuccinate is an organic ester compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.41 g/mol [1] [2] [3]. The compound is registered under CAS number 63842-87-5 and has the SMILES representation O=C(OCCCC)C(OCCCC)CC(OCCCC)=O [1]. This chemical structure reveals a succinate backbone modified with three distinct alkyl substituents: two butyl ester groups and one butoxy ether group. The molecular architecture of dibutyl 2-butoxysuccinate features a central succinic acid core with esterification occurring at both carboxyl positions through butanol linkages . The distinguishing structural feature is the butoxy group (C₄H₉O-) attached at the α-carbon position of the succinate backbone, creating an asymmetric center that differentiates this compound from simpler dialkyl succinates [5]. The IUPAC nomenclature identifies this compound as dibutyl 2-butoxybutanedioate, reflecting the butoxy substitution pattern at the second carbon position [5]. Compared to related succinate esters, dibutyl 2-butoxysuccinate exhibits increased molecular complexity due to the additional butoxy substituent. Structurally similar compounds include dibutyl succinate (C₁₂H₂₂O₄, MW 230.30 g/mol) and dibutyl phthalate (C₁₆H₂₂O₄, MW 278.34 g/mol) [6] [7]. The presence of the butoxy group enhances the compound's polarity and influences its solubility characteristics compared to unmodified dibutyl succinate [5]. Structural Comparison Table
Thermodynamic ParametersMelting and Boiling PointsSpecific melting and boiling point data for dibutyl 2-butoxysuccinate were not identified in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Dibutyl succinate, the closest structural analog, exhibits a melting point of -29.0°C and a boiling point of 274.5°C [6] [8] [9]. Dibutyl phthalate, another related diester compound, shows a melting point of -35°C and a boiling point of 340°C [7] [10]. The presence of the additional butoxy group in dibutyl 2-butoxysuccinate is expected to influence its thermal properties through increased molecular weight and altered intermolecular interactions. Typically, ether linkages contribute to lower melting points due to reduced hydrogen bonding capability compared to hydroxyl groups, while the increased molecular size would generally elevate boiling points . Density and Refractive IndexDirect experimental measurements of density and refractive index for dibutyl 2-butoxysuccinate were not found in the surveyed literature. For comparative purposes, dibutyl succinate demonstrates a density of 0.977 g/mL at 20°C and a refractive index (n²⁰ᴅ) of 1.4299 [6] [8] [11] [9]. Dibutyl phthalate exhibits a higher density of 1.043 g/mL at 25°C, attributed to its aromatic character [7]. Dibutyl itaconate, another structurally related compound, shows a density of 0.985 g/mL [12]. Based on structural considerations, dibutyl 2-butoxysuccinate would be expected to exhibit density values intermediate between dibutyl succinate and dibutyl itaconate, likely in the range of 0.98-1.00 g/mL, accounting for the additional butoxy substituent's contribution to molecular volume. Solubility CharacteristicsSpecific solubility data for dibutyl 2-butoxysuccinate in various solvents was not explicitly documented in the available sources. However, the compound's structural features provide insight into expected solubility behavior. The presence of multiple ester linkages and the butoxy ether group suggests moderate polarity, potentially enabling solubility in both polar aprotic and moderately polar protic solvents [3]. For reference, dibutyl succinate exhibits limited water solubility at 229.9 mg/L [9], while dibutyl itaconate demonstrates water solubility of 74.8 mg/L at 20°C [12]. The additional butoxy group in dibutyl 2-butoxysuccinate may enhance solubility in organic solvents while maintaining limited aqueous solubility typical of long-chain alkyl esters.Commercial handling recommendations suggest storage at 2-8°C and compatibility with dimethyl sulfoxide (DMSO) for stock solution preparation, indicating solubility in polar aprotic solvents [3]. The compound is supplied as a clear liquid, suggesting stability under ambient storage conditions when properly maintained. Spectroscopic ProfilesInfrared (FTIR) Spectral SignaturesAlthough specific FTIR spectral data for dibutyl 2-butoxysuccinate was not identified, the compound's functional groups enable prediction of characteristic absorption bands based on established spectroscopic principles for esters and ethers [13] [14] [15]. The carbonyl stretching vibrations of the ester groups would be expected to appear in the range of 1750-1735 cm⁻¹, characteristic of saturated aliphatic esters [14] [15]. This strong absorption represents the most diagnostic feature for identifying ester functionality. The carbon-oxygen stretching vibrations associated with the ester linkages would manifest in the fingerprint region between 1300-1000 cm⁻¹ [13] [14] [15]. Alkyl carbon-hydrogen stretching vibrations would appear in the region 2990-2850 cm⁻¹, representing both symmetric and asymmetric C-H stretches of the multiple butyl chains [16] [13]. Carbon-hydrogen bending vibrations would be observed in the range 1480-1440 cm⁻¹, typical of methyl and methylene groups present in the alkyl substituents [16] [13]. The butoxy ether linkage would contribute characteristic C-O-C stretching absorptions in the range 1250-1050 cm⁻¹, which may overlap with ester C-O stretches but would contribute to the overall intensity in this region [13] [17]. Nuclear Magnetic Resonance (NMR) AnalysisComprehensive NMR spectral data for dibutyl 2-butoxysuccinate was not available in the searched literature. However, the compound's structure enables prediction of characteristic chemical shifts and coupling patterns based on established NMR principles for esters and ethers [18] [19] [20] [21] [22]. ¹H NMR Spectroscopic Predictions: The butyl ester groups would exhibit characteristic patterns typical of ethyl and longer alkyl esters. The -OCH₂- protons adjacent to the ester oxygen would appear as triplets in the range 4.1-4.3 ppm due to coupling with adjacent methylene protons [18] [19] [20]. The terminal methyl groups of the butyl chains would appear as triplets in the range 1.2-1.3 ppm [18] [19] [20]. The butoxy ether group would display -OCH₂- protons in the range 3.4-3.8 ppm, slightly upfield from the ester -OCH₂- signals due to the different electronic environment [18] [21]. The succinate backbone methylene protons (-CH₂CH₂CO-) would appear in the range 2.6-2.8 ppm, deshielded by proximity to the carbonyl groups [18] [23]. ¹³C NMR Spectroscopic Predictions: The carbonyl carbons of the ester groups would resonate in the characteristic range of 170-175 ppm, typical of aliphatic ester carbonyls [21] [22]. The -OCH₂- carbons adjacent to oxygen would appear in the range 60-70 ppm for both ester and ether linkages [21] [22]. The terminal methyl carbons of the butyl groups would appear in the upfield region around 13-14 ppm [21] [22]. Dibutyl 2-butoxysuccinate represents a specialized succinate diester featuring a distinctive butoxy substitution at the second carbon position, setting it apart from conventional dialkyl succinates [1] [2]. This compound's synthesis requires sophisticated methodological approaches that address both the esterification of the carboxylic acid functionalities and the controlled introduction of the butoxy substituent. The production methodologies encompass conventional acid-catalyzed protocols, optimization strategies for enhanced efficiency, and emerging green chemistry approaches that prioritize environmental sustainability. Conventional Esterification ProtocolsThe synthesis of dibutyl 2-butoxysuccinate fundamentally relies on esterification reactions that convert the carboxylic acid groups of 2-butoxysuccinic acid to their corresponding butyl esters. Conventional approaches utilize established esterification protocols adapted to accommodate the unique structural features of the butoxy-substituted succinate backbone. Acid-Catalyzed Reaction MechanismsAcid-catalyzed esterification represents the predominant conventional approach for dibutyl succinate synthesis, with modifications necessary to accommodate the butoxy substituent. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent water elimination [3] [4]. For dibutyl 2-butoxysuccinate, the reaction mechanism involves initial activation of the carboxylic acid groups through protonation by strong acids such as sulfuric acid or hydrochloric acid [5] [6]. Research has demonstrated that sulfuric acid catalysis achieves conversions of 85-99% under temperatures ranging from 80-140°C with reaction times of approximately 18 hours [3] [7]. The presence of the butoxy group at the second carbon position introduces steric hindrance that can influence reaction kinetics and requires careful optimization of reaction conditions. The kinetic behavior follows a first-order rate expression with respect to each component, as demonstrated in studies of succinic anhydride esterification with methanol [3]. The rate-determining step involves the formation of a tetrahedral intermediate following nucleophilic attack by butanol on the protonated carbonyl carbon. The butoxy substituent's electron-donating effect can stabilize carbocation intermediates while potentially reducing the electrophilicity of adjacent carbonyl groups. Temperature optimization studies reveal that esterification rates increase with temperature until reaching an optimum around 120-170°C, beyond which thermal decomposition and side reactions become prevalent [8] [9]. Pressure effects demonstrate minimal influence at standard atmospheric conditions, though elevated pressures can facilitate water removal and drive equilibrium toward ester formation [10]. Role of Ferric Chloride CatalystsFerric chloride hexahydrate (FeCl₃·6H₂O) has emerged as an effective Lewis acid catalyst for esterification reactions, offering advantages over traditional Brønsted acid catalysts [5] [11]. The catalyst functions through coordination of the iron center with carbonyl oxygen atoms, activating the carboxylic acid toward nucleophilic attack by alcohol molecules. Studies demonstrate that ferric chloride catalysis achieves excellent yields of 91% for ester formation under mild conditions, with optimal performance observed at temperatures of 37-65°C [5] [11]. The catalyst exhibits superior selectivity compared to mineral acids, reducing formation of unwanted side products such as ethers or dehydration products. For steroid alcohol esterification with fatty acids, ferric chloride demonstrates remarkable specificity, achieving conversions superior to conventional acid catalysts [11]. The mechanism involves Lewis acid activation where the ferric center coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbon center [12] [13]. This coordination facilitates nucleophilic attack by the alcohol while maintaining the integrity of sensitive functional groups such as the butoxy substituent. The catalyst can be recovered and reused with minimal loss of activity, providing economic advantages for industrial applications. Comparative studies reveal that ferric chloride outperforms other iron salts, with ferric sulfate and ferric nitrate achieving only 7.2% and 2.4% yields respectively [11]. The superior performance of the chloride salt is attributed to optimal Lewis acidity and coordination geometry that favors the esterification mechanism while minimizing competing reactions. Optimization StrategiesThe efficient synthesis of dibutyl 2-butoxysuccinate requires systematic optimization of reaction parameters to maximize yield while minimizing energy consumption and waste generation. Optimization strategies encompass temperature and pressure modulation, strategic solvent selection, and careful control of reagent stoichiometry. Temperature and Pressure ModulationsTemperature optimization plays a critical role in achieving maximum esterification efficiency while preserving the integrity of the butoxy substituent. Systematic studies demonstrate that optimal temperatures range from 120-170°C for acid-catalyzed reactions, with the specific optimum depending on catalyst type and reaction conditions [8] [9]. Research utilizing magnesium-modified polystyrene sulfonic acid resin catalysts identifies 120°C as the optimal temperature for dibutyl succinate synthesis, achieving 91.6% yield with 60-minute reaction times [8] [14]. Temperature increases from 90°C to 120°C result in continuous activity enhancement, while temperatures exceeding 130°C show no significant improvement and may promote decomposition reactions. The temperature dependency follows Arrhenius kinetics, with reaction rate constants increasing exponentially with temperature until reaching a plateau corresponding to thermodynamic equilibrium limitations [15]. For enzymatic systems, temperature optimization requires balancing increased reaction rates against enzyme stability, with optimal temperatures typically ranging from 40-65°C for lipase-catalyzed esterifications [9] [16]. Pressure modulation effects prove minimal for liquid-phase esterifications at standard conditions, with studies indicating little influence of pressure variations between 3×10³ and 5×10⁵ Pa [10]. However, reduced pressure applications can facilitate water removal through vacuum distillation, driving equilibrium toward ester formation and improving overall conversion efficiency. Elevated pressure synthesis may be beneficial for gas-phase reactants or when using supercritical fluid conditions. Solvent Selection and Reagent RatiosSolvent selection profoundly influences esterification kinetics through effects on substrate solubility, reaction medium polarity, and mass transfer characteristics [17]. The thermodynamic model PC-SAFT effectively predicts solvent effects on reaction kinetics through activity coefficient calculations, enabling rational solvent selection for optimal performance [17]. Acetonitrile emerges as an optimal solvent for many esterification applications, providing high reaction rates while maintaining good environmental compatibility [17] [18]. The solvent exhibits favorable solvation properties for both polar and nonpolar reactants, facilitating efficient mass transfer and reaction kinetics. Tetrahydrofuran and dimethylformamide provide alternative options, though environmental considerations favor acetonitrile and dimethyl carbonate as greener alternatives [19] [20]. Solvent-free systems offer superior volumetric productivity and environmental benefits, eliminating solvent recovery costs and reducing waste generation [21] [22]. These systems achieve very high reaction rates due to maximum substrate concentration, though they require careful optimization of reagent ratios to maintain appropriate reaction medium properties [21] [22]. Reagent ratio optimization typically favors alcohol excess to drive esterification equilibrium toward product formation. Optimal alcohol-to-acid molar ratios range from 3:1 to 8:1, with higher ratios providing improved conversion at the cost of increased reagent consumption [9] [16]. For enzymatic systems, alcohol excess also serves to reduce water activity, favoring esterification over hydrolysis reactions [23]. The relationship between reagent ratios and conversion follows Le Chatelier's principle, with excess alcohol shifting equilibrium toward ester formation while facilitating water removal through azeotropic distillation [4]. However, excessive alcohol quantities increase downstream separation costs and may inhibit certain catalysts, requiring careful balance between conversion and process economics. Green Chemistry ApproachesThe growing emphasis on sustainable chemical processes has driven development of environmentally benign methodologies for dibutyl 2-butoxysuccinate synthesis. Green chemistry approaches prioritize waste minimization, energy efficiency, and the use of renewable feedstocks while maintaining high synthetic efficiency. Solvent-Free SynthesisSolvent-free esterification represents a paradigm shift toward sustainable synthetic methodologies, eliminating organic solvents while achieving superior volumetric productivity [21] [22]. These systems utilize the reactants themselves as the reaction medium, maximizing substrate concentration and minimizing waste generation [24] [25]. The advantages of solvent-free systems include enhanced reaction rates due to high substrate concentrations, elimination of solvent recovery costs, reduced environmental impact, and simplified downstream processing [21] [22]. Studies demonstrate that solvent-free enzymatic esterifications achieve conversions of 80-95% with significantly reduced reaction times compared to conventional solvent-based systems [22] [26]. Optimization of solvent-free systems requires careful control of reagent ratios, temperature, and catalyst loading to maintain appropriate reaction medium properties [27]. The molar ratio of reactants defines the reaction medium's polarity, mutual solubility, and water activity, directly influencing both thermodynamics and kinetics [21] [22]. Biocatalyst loading must be optimized to provide sufficient catalytic activity while avoiding mass transfer limitations in the viscous reaction medium. Successful implementations include the synthesis of wax esters, flavor compounds, and biodiesel using various immobilized lipases under solvent-free conditions [18] [28]. These processes achieve high conversions with excellent selectivity while demonstrating superior environmental metrics compared to conventional approaches [27] [25]. Biocatalytic PathwaysBiocatalytic esterification using immobilized lipases offers exceptional selectivity, mild reaction conditions, and environmental compatibility for dibutyl 2-butoxysuccinate synthesis [29] [30]. Lipases catalyze esterification through interfacial activation mechanisms, exhibiting broad substrate specificity and tolerance for functional group modifications such as butoxy substituents [31] [32]. Candida antarctica lipase B (Novozym 435) demonstrates optimal performance for succinate esterification, achieving 85-95% conversion under mild conditions with temperatures of 41-50°C and reaction times of 4-24 hours [33] [9]. The enzyme exhibits high thermostability and resistance to alcohol inhibition, making it suitable for industrial applications requiring high substrate concentrations. Thermomyces lanuginosus lipase immobilized on functionalized silica supports achieves remarkable efficiency with 91-93% acid conversion in 60 minutes at 64°C [31]. The immobilization strategy utilizing octyl-functionalized silica provides enhanced enzyme stability and facilitates enzyme recovery and reuse through magnetic separation techniques. Optimization studies using response surface methodology identify critical parameters including temperature, enzyme loading, and substrate molar ratios [9] [16]. The optimal conditions balance enzyme stability against reaction rate, typically requiring temperatures of 40-65°C, enzyme loadings of 20-400 mg per reaction volume, and alcohol-to-acid ratios of 3:1 to 8:1 [9] [34]. Bio-imprinting techniques enhance lipase performance through conformational memory effects, improving both reaction rates and selectivity [35]. Lipases pretreated with substrate analogs exhibit enhanced catalytic activity due to maintained open-lid conformations that facilitate substrate access to active sites [35] [32]. The integration of biocatalytic pathways with green chemistry principles, including solvent-free conditions and renewable feedstocks, positions enzymatic esterification as a preferred methodology for sustainable dibutyl 2-butoxysuccinate production [29] [30]. These approaches achieve superior environmental metrics while maintaining competitive economic performance for industrial implementation.
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Last modified: 08-16-2023
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